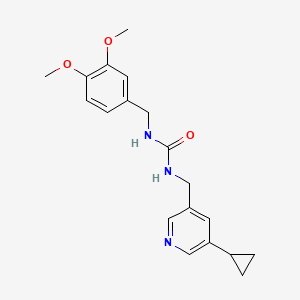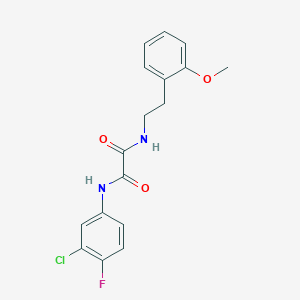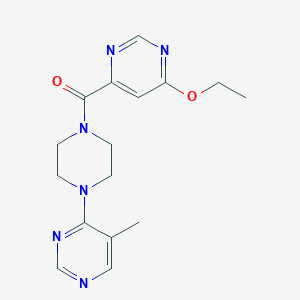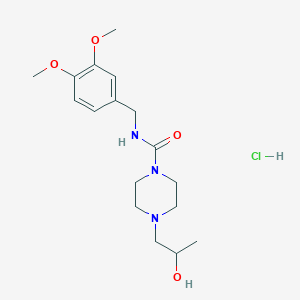![molecular formula C28H26FN3O5S B2681487 4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-91-8](/img/structure/B2681487.png)
4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Reactivity
Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential for creating a wide range of compounds with potential biological activities. For instance, reactions of anthranilamide with isocyanates have been explored for the facile synthesis of oxazolo and oxazino quinazolinones, showcasing methods for constructing complex quinazoline frameworks (J. Chern et al., 1988). Similarly, the synthesis of triazolo-annelated quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks highlights the chemical reactivity and potential modifications to the quinazoline core (R. Al-Salahi, 2010).
Biological Activities
Quinazoline derivatives have been evaluated for their potential biological activities, including antibacterial, anticancer, and antioxidant properties. For example, arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone showed significant activity against bacterial and fungal pathogens, highlighting the therapeutic potential of these compounds (Zhigang Zeng et al., 2016). Another study synthesized and tested 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for their antioxidant and anticancer activities, revealing compounds with higher antioxidant activity than ascorbic acid and cytotoxic effects against cancer cell lines (I. Tumosienė et al., 2020).
Analytical Applications
Quinazoline derivatives have also found applications in analytical chemistry, such as the development of fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) determination of biologically important thiols, demonstrating the utility of quinazoline-based compounds in analytical methodologies (R. Gatti et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAIWVUVKRWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)


![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)


![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)